molecular formula C10H11F3N2O3 B012846 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 103748-04-5

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol

Cat. No.: B012846
CAS No.: 103748-04-5
M. Wt: 264.2 g/mol
InChI Key: OTPQDFIVHJTZHW-UHFFFAOYSA-N
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Description

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol ( 103748-04-5) is a chemical compound with a molecular formula of C10H11F3N2O3 and a molecular weight of 264.20 g/mol . This compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a nitro group, a trifluoromethyl group, and an ethanolamine side chain, makes it a valuable scaffold for the development of more complex molecules. For instance, this anilino ethanol derivative is identified as a precursor in the synthesis of functionalized compounds, such as coumarin-3-carboxylate esters, which are classes of molecules studied for their diverse biological activities . Researchers can utilize this compound to explore structure-activity relationships or to introduce specific functional groups into target molecules. The provided molecular identifiers, including the SMILES (FC(F)(F)c1ccc(N(C)CCO)c( N+ =O)c1) and InChIKey (OTPQDFIVHJTZHW-UHFFFAOYSA-N), facilitate virtual screening, database registration, and computational chemistry studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPQDFIVHJTZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381472
Record name 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103748-04-5
Record name 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 2-methyl-4-(trifluoromethyl)aniline, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the ortho position relative to the aniline group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The resulting amine is then alkylated with ethylene oxide to introduce the ethan-1-ol moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetaldehyde or 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid.

    Reduction: Formation of 2-[Methyl-2-amino-4-(trifluoromethyl)anilino]ethan-1-ol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
  • Structure: Lacks the ethanol group; features an ethyl group on the amino nitrogen.
  • Properties : Higher lipophilicity (predicted logP ~3.0) due to the ethyl substituent, reducing water solubility compared to the target compound.
2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
  • Structure : Replaces the nitro group with a fluorine atom at the meta position.
  • Properties : Lower logP (~2.0) due to reduced electron-withdrawing effects. The fluorine atom enhances metabolic stability while maintaining lipophilicity.
  • Biological Activity : Explored for anti-inflammatory and antioxidant properties, highlighting the role of fluorine in modulating biological pathways .
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
  • Structure : Substitutes nitro with methoxy and adds a fluorine atom.
  • Properties : Methoxy group increases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.
  • Applications : Used in specialized synthetic routes where electronic tuning is critical .

Functional Group Modifications

N-Methyl-2-nitro-4-(trifluoromethyl)aniline
  • Structure: Methyl group on the amino nitrogen instead of ethanol.
  • Properties : Reduced polarity (logP ~2.8) compared to the target compound, limiting hydrogen-bonding capacity.
  • Biological Activity : Shows weaker antimicrobial activity than the ethyl analog, indicating steric and electronic effects of substituents on efficacy .
(R)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol
  • Structure: Chiral center with amino and ethanol groups on the same carbon.
  • Properties : Enhanced stereospecific interactions with biological targets due to chirality.
  • Applications : Investigated for targeted drug delivery and enzyme inhibition .

Positional Isomerism and Electronic Effects

  • 4-Nitro-2-(trifluoromethyl)aniline: Structure: Nitro group at para instead of ortho. Properties: Increased steric hindrance at the ortho position reduces reactivity in coupling reactions.
  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Structure: Ketone replaces ethanol; methoxy and fluorine alter electronic properties. Applications: Used as a precursor in fluorinated polymer synthesis, where ketone reactivity is advantageous .

Key Research Findings and Data

Physicochemical Properties

Compound Name Molecular Formula logP Water Solubility (mg/mL) Key Functional Groups
Target Compound C₁₀H₁₁F₃N₂O₃ ~2.5 0.15 Nitro, trifluoromethyl, ethanol
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline C₉H₉F₃N₂O₂ ~3.0 0.08 Nitro, trifluoromethyl, ethyl
2-Amino-2-(5-fluoro-2-CF₃-phenyl)ethanol C₉H₉F₄NO₂ ~2.0 0.25 Fluoro, trifluoromethyl, ethanol

Biological Activity

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol, with the CAS number 103748-04-5, is an organic compound belonging to the nitroaniline class. Its unique structure, characterized by a nitro group, a trifluoromethyl group, and an aniline moiety attached to an ethan-1-ol backbone, suggests potential biological activities worth investigating. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3N3O3
  • Molecular Weight : 264.20 g/mol
  • Structural Characteristics :
    • Nitro group (-NO2)
    • Trifluoromethyl group (-CF3)
    • Aniline moiety

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Studies have shown promising results regarding the compound's antimicrobial properties. It has been tested against several bacterial strains, including:

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus3.5Cefazolin (4.2)
Escherichia coli5.0Cefotaxime (8.9)
Klebsiella pneumoniae6.0-

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria, especially Staphylococcus aureus, which is notorious for its antibiotic resistance .

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cell death.
  • Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with lipid bilayers and proteins .
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, disrupting cellular membranes and metabolic processes .

Case Studies and Research Findings

A notable study explored the antibacterial efficacy of various derivatives of nitroanilines, including our compound of interest. The findings revealed that structural modifications significantly influenced biological activity:

  • Compounds with a methyl group at the 2-position demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative strains.
  • The introduction of polar functional groups improved aqueous solubility but required careful balancing with lipophilicity to maintain efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol, and how are intermediates purified?

  • Methodology : The compound is synthesized via multi-step reactions involving nitro- and trifluoromethyl-substituted anilines. For example, nitro group introduction can be achieved through nitration of precursor aromatic rings under controlled acidic conditions, followed by alkylation with ethanol derivatives. Purification often involves column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures .
  • Critical Step : Use of potassium carbonate in isopropanol for deprotonation and reaction acceleration, as noted in analogous trifluoromethyl-anilino syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 414 observed in related trifluoromethyl-anilino compounds) .
  • HPLC : Retention time analysis (e.g., 0.65 minutes under SQD-TFA05 conditions) ensures purity .
  • NMR : 1^1H and 13^13C NMR resolve nitro and trifluoromethyl group environments, with 19^{19}F NMR confirming CF3_3 substitution patterns .

Advanced Research Questions

Q. How can discrepancies in NMR data for nitro and trifluoromethyl groups be resolved?

  • Data Contradiction Analysis :

  • Electronic Effects : The electron-withdrawing nitro and CF3_3 groups deshield adjacent protons, causing unexpected shifts. Compare experimental 1^1H NMR data with computational predictions (DFT calculations) .
  • Solvent Artifacts : Use deuterated DMSO or CDCl3_3 to minimize solvent-induced shifts. Cross-validate with IR spectroscopy (e.g., NO2_2 stretching at ~1520 cm1^{-1}) .

Q. What strategies optimize reaction conditions for nitro group stability during synthesis?

  • Experimental Design :

  • Temperature Control : Nitro groups are prone to reduction at high temperatures; maintain reactions below 50°C .
  • Catalytic Systems : Use Pd/C or Raney Ni cautiously to avoid unintended nitro reduction. Alternatively, employ protecting groups (e.g., acetyl) for sensitive intermediates .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The CF3_3 group increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, thiols) show accelerated substitution rates compared to non-fluorinated analogs .
  • Steric Effects : The bulky CF3_3 group may hinder para-substitution, favoring meta or ortho pathways in some cases. Monitor regioselectivity via LC-MS .

Methodological Notes

  • Contradictions in Evidence : While patents describe isopropanol as a reaction solvent , academic studies recommend ethanol for better nitro group stability . Validate solvent choice via controlled kinetic experiments.
  • Advanced Purification : For trace impurities (e.g., unreacted aniline), use preparative HPLC with C18 columns and acetonitrile/water gradients .

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